molecular formula C11H20O4 B8457678 Ethyl (2-propyl-1,3-dioxan-2-yl)acetate

Ethyl (2-propyl-1,3-dioxan-2-yl)acetate

Cat. No. B8457678
M. Wt: 216.27 g/mol
InChI Key: UOZFTUBOCREAEL-UHFFFAOYSA-N
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Patent
US08124780B2

Procedure details

A mixture of ethyl 3-oxohexanoate (5 g, 31.6 mmol), 1,3-propanediol (3.61 g, 47.4 mmol), trimethyl orthoformate (5.78 ml, 34.8 mmol), and p-toluenesulfonic acid monohydrate (272 mg, 1.58 mmol) was stirred at room temperature for 22 hours. After completion of the reaction, triethylamine (881 μl, 6.32 mmol) was added to the reaction mixture which was then concentrated. The residue was purified by silica gel column chromatography (elution solvent: heptane/ethyl acetate) to obtain the title compound (5.5 g, yield: 80.5%) as a light yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.61 g
Type
reactant
Reaction Step One
Quantity
5.78 mL
Type
reactant
Reaction Step One
Quantity
272 mg
Type
catalyst
Reaction Step One
Quantity
881 μL
Type
reactant
Reaction Step Two
Yield
80.5%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH2:9][CH2:10][CH3:11])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH2:12](O)[CH2:13][CH2:14][OH:15].C(OC)(OC)OC.C(N(CC)CC)C>O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH2:9]([C:2]1([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])[O:15][CH2:14][CH2:13][CH2:12][O:1]1)[CH2:10][CH3:11] |f:4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O=C(CC(=O)OCC)CCC
Name
Quantity
3.61 g
Type
reactant
Smiles
C(CCO)O
Name
Quantity
5.78 mL
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
272 mg
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
881 μL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction mixture which
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (elution solvent: heptane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(CC)C1(OCCCO1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 80.5%
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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